3,3'-Dichloro-5'-fluoropropiophenone
Description
3,3'-Dichloro-5'-fluoropropiophenone is a halogenated aromatic ketone characterized by two chlorine substituents at the 3 and 3' positions and a fluorine atom at the 5' position on the propiophenone backbone. This compound belongs to a class of fluorinated and chlorinated ketones, which are of interest in organic synthesis due to their electron-withdrawing substituents that influence reactivity and selectivity in catalytic and reduction reactions . Potential applications include intermediates in agrochemicals or pharmaceuticals, as seen in analogs like sulfentrazone (a herbicide with dichloro-fluoroaniline motifs) .
Properties
Molecular Formula |
C9H7Cl2FO |
|---|---|
Molecular Weight |
221.05 g/mol |
IUPAC Name |
3-chloro-1-(3-chloro-5-fluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H7Cl2FO/c10-2-1-9(13)6-3-7(11)5-8(12)4-6/h3-5H,1-2H2 |
InChI Key |
AOAADCFSBCADEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(=O)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3'-Dichloro-5'-fluoropropiophenone typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,3'-Dichloro-5'-fluoropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3,3'-Dichloro-5'-fluoropropiophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3'-Dichloro-5'-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Structural Similarities and Differences
The compound’s structural analogs vary in halogen type, position, and additional functional groups. Key examples include:
Key Observations :
- The 5'-fluorine may reduce steric hindrance compared to bulkier substituents (e.g., thiomethyl groups in and ), improving solubility .
Physical and Chemical Properties
- Boiling/Melting Points: Halogen positioning significantly impacts physical properties. For example, 3-Chloro-4'-fluoropropiophenone (CAS 347-93-3) has a molecular weight of 186.61 g/mol, while dichloro-fluoro analogs like 2',4'-Dichloro-5'-fluoroacetophenone (CAS 704-10-9) exhibit higher molecular weights (207.03 g/mol) and likely higher melting points due to increased symmetry .
- Reactivity: The dual chlorine atoms in this compound may enhance chelation in reductions, as seen in α-fluoroketones, where LiAlH₄ or NaBH₄ yield diastereoselective alcohols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
